molecular formula C11H16N2O3 B14910422 Ethyl 6-((3-hydroxypropyl)amino)nicotinate

Ethyl 6-((3-hydroxypropyl)amino)nicotinate

Cat. No.: B14910422
M. Wt: 224.26 g/mol
InChI Key: NUHRANSELZQJLV-UHFFFAOYSA-N
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Description

Ethyl 6-((3-hydroxypropyl)amino)nicotinate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group and a 3-hydroxypropylamino substituent on the nicotinic acid ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((3-hydroxypropyl)amino)nicotinate typically involves the reaction of ethyl nicotinate with 3-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((3-hydroxypropyl)amino)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields carbonyl compounds, while reduction of the nitro group produces amines .

Scientific Research Applications

Ethyl 6-((3-hydroxypropyl)amino)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-((3-hydroxypropyl)amino)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-((3-hydroxypropyl)amino)nicotinate is unique due to the presence of the 3-hydroxypropylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nicotinate esters and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 6-(3-hydroxypropylamino)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(15)9-4-5-10(13-8-9)12-6-3-7-14/h4-5,8,14H,2-3,6-7H2,1H3,(H,12,13)

InChI Key

NUHRANSELZQJLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NCCCO

Origin of Product

United States

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